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Compound of Interest

Compound Name: tantalum;titanium

Cat. No.: B141916

Technical Support Center: Tantalum Film
Deposition on Titanium

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals working on
reducing residual stress in sputtered tantalum films on titanium substrates.

Frequently Asked Questions (FAQSs)
Q1: What are the primary causes of residual stress in
sputtered tantalum films on titanium?

Residual stress in sputtered thin films arises from a combination of intrinsic and extrinsic
factors. Intrinsic stress is generated during the film growth process itself and is related to the
accumulation of defects, grain boundary formation, and ion bombardment effects (the "atomic
peening" effect). Extrinsic stress, also known as thermal stress, is due to the mismatch in the
coefficient of thermal expansion (CTE) between the tantalum film and the titanium substrate as
the sample cools down from the deposition temperature.

Q2: How does sputtering pressure affect the residual
stress of tantalum films?
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Sputtering pressure is a critical parameter for controlling residual stress. The relationship is
generally non-linear and can be characterized by three regions:

e Low Pressure: At very low pressures, the sputtered tantalum atoms and reflected neutral
argon atoms have high kinetic energy when they arrive at the substrate. This leads to a
dense film with high compressive stress due to the "atomic peening" effect, where surface
atoms are displaced into interstitial positions.[1]

o Intermediate Pressure: As the pressure increases, the energy of the sputtered particles is
reduced due to more frequent collisions with the sputtering gas atoms. This leads to a less
dense, more porous film structure, which can result in tensile stress. A transition from
compressive to tensile stress is often observed in this region.[1]

» High Pressure: At even higher pressures, the film can become highly porous with a columnar
grain structure, which can lead to a reduction in tensile stress or a shift back towards
compressive stress.[1]

Q3: What is the influence of sputtering power on
residual stress?

Increasing the sputtering power generally leads to a higher deposition rate and increased
energy of the sputtered atoms. In the tensile stress region (intermediate pressures), increasing
the power can make the stress more tensile. However, in the compressive stress regions (low
and high pressures), the effect of power on residual stress is typically less significant.[1]

Q4: Can applying a substrate bias voltage help in
reducing residual stress?

Yes, applying a negative bias voltage to the titanium substrate can significantly influence the
residual stress. A substrate bias attracts positive ions from the plasma to the substrate,
increasing the energy of the depositing film. This enhanced ion bombardment can lead to a
denser film and can be used to shift the stress from tensile to compressive. However, an
excessively high bias voltage can lead to re-sputtering of the film and an increase in defects,
which might negatively impact the film's properties. One study on titanium films showed that
increasing the bias voltage from 0 to -300 V caused a stress variation from tensile to
compressive.
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Q5: How does substrate temperature influence the
residual stress in the tantalum film?

Increasing the substrate temperature during deposition can help reduce residual stress. Higher
temperatures provide the adatoms with more surface mobility, allowing them to find lower-
energy sites in the growing film. This can lead to a more ordered crystal structure with fewer
defects, generally resulting in a reduction of both tensile and compressive stresses. For
titanium thin films, an increase in substrate temperature from 25°C to 150°C was shown to
decrease the residual stress from approximately 0.205 GPa (tensile) to -0.474 GPa
(compressive).[2]

Q6: Is post-deposition annealing an effective method for
stress reduction?

Post-deposition annealing is a common and effective technique for reducing residual stress.
The thermal energy allows for atomic rearrangement, annihilation of defects, and grain growth,
which can relieve both compressive and tensile stresses. The effectiveness of annealing
depends on the annealing temperature, time, and atmosphere. For tantalum films, annealing at
400°C in a nitrogen atmosphere has been shown to increase compressive stress due to the
formation of a surface oxide layer.[3] It is important to choose an annealing temperature that is
high enough to be effective but low enough to avoid undesirable reactions between the
tantalum film and the titanium substrate. For titanium alloys, stress relief annealing is typically
performed at temperatures 120 to 200°C below the [3-transus temperature.[4]

Data Presentation: Sputtering Parameter Effects on
Residual Stress

Note: Much of the available quantitative data is for tantalum films on silicon (Si) substrates.
While the general trends are applicable to titanium substrates, the exact values may differ.
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. Resulting
Sputtering . .
Substrate Conditions Residual Reference
Parameter
Stress (MPa)
+800 (tensile) to
Pressure Si 2-20 mTorr -1700 [5]
(compressive)
) 3.5 mTorr (at ~-1200
Si ) [1]
300W) (compressive)
) 7.5 mTorr (at )
Si ~+1200 (tensile)  [1]
300W)
) 19 mTorr (at ~-200
Si . [1]
300W) (compressive)
Power Si 7.5 mTorr, 300W  ~ +1200 (tensile)  [1]
Si 7.5 mTorr, 500W  ~ +1800 (tensile)  [1]
Substrate ) ]
Si 25°C +205 (tensile) [2]
Temperature
Si 50°C Compressive [6]
_ -474
Si 150°C ] [2]
(compressive)
Annealing ) ) High
Si As-deposited ) [3]
Temperature Compressive
Increased
Si 400°C in N2 Compressive [3]
Stress

Experimental Protocols

Protocol 1: DC Magnetron Sputtering of Tantalum on

Titanium
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This protocol outlines a general procedure for depositing tantalum films on titanium substrates
with considerations for minimizing residual stress.

e Substrate Preparation:

o

Mechanically polish the titanium substrate to a mirror finish.

[¢]

Ultrasonically clean the substrate sequentially in acetone and ethanol for 10-15 minutes
each.[7]

[¢]

Rinse with deionized water and dry with a nitrogen gun.

[¢]

Optional: Perform an in-situ plasma etch (e.g., Ar+ plasma) immediately before deposition
to remove any native oxide and surface contaminants.

e Sputtering System Preparation:

o Mount the cleaned titanium substrate onto the substrate holder in the sputtering chamber.

o Ensure the tantalum target (e.g., 99.95% purity) is properly installed.[7]

o Evacuate the chamber to a base pressure of at least < 1 x 107> Pa.[8]

o Deposition Process:

[e]

Introduce high-purity argon (Ar) as the sputtering gas.

o Set the desired sputtering pressure. To achieve lower compressive or slightly tensile
stress, an intermediate pressure (e.g., 7-12 mTorr) might be a good starting point.[1]

o Set the DC power to the tantalum target (e.g., 100-500 W).

o If using, apply a negative DC or RF bias to the substrate. Start with a low bias (e.g., -50V)
and adjust as needed.[8]

o If heating the substrate, allow the temperature to stabilize at the setpoint before starting
deposition.
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o Pre-sputter the tantalum target for 5-10 minutes with the shutter closed to clean the target
surface.

o Open the shutter and deposit the tantalum film to the desired thickness. The deposition
time will depend on the calibrated deposition rate for the specific parameters used.

o Post-Deposition:

o Allow the substrate to cool down in vacuum or in an inert gas atmosphere before venting
the chamber.

Protocol 2: Post-Deposition Annealing for Stress Relief

o Sample Placement: Place the tantalum-coated titanium substrate in a tube furnace or a rapid
thermal annealing (RTA) system.

o Atmosphere Control: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon)
to prevent oxidation of the tantalum and titanium.[3]

e Heating Cycle:

o Ramp up the temperature to the desired annealing temperature (e.g., 400°C) at a
controlled rate.[3]

o Hold at the annealing temperature for the desired duration (e.g., 30 minutes).[3]
e Cooling Cycle:

o Cool the sample down to room temperature in the inert atmosphere. A slow cooling rate is
generally preferred to minimize the introduction of thermal stress.

Visualizations
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Caption: Relationship between sputtering parameters and residual stress.
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Caption: Experimental workflow for sputtering tantalum on titanium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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